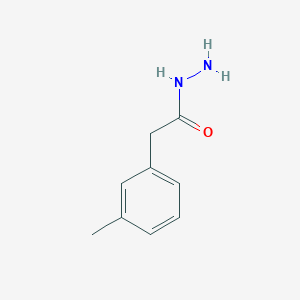

2-(3-甲基苯基)乙酰肼

货号 B2723423

CAS 编号:

57676-53-6

分子量: 164.208

InChI 键: XAMFYTPAVYBBBX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3-Methylphenyl)acetylhydrazine” is a chemical compound . It is a versatile compound used in various scientific studies, offering immense potential for breakthrough research.

Synthesis Analysis

The synthesis of “2-(3-Methylphenyl)acetylhydrazine” could involve several methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used in the synthesis of piperazine derivatives .Molecular Structure Analysis

The molecular structure of “2-(3-Methylphenyl)acetylhydrazine” can be determined using various methods such as X-ray single crystal diffraction, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis

The chemical reactions involving “2-(3-Methylphenyl)acetylhydrazine” could include the Wolff-Kishner Reduction, which is a general method for converting aldehydes and ketones into alkanes . Another reaction could be the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .科学研究应用

- Research Findings : Hydrazine-coupled pyrazoles, including derivatives of 2-(3-Methylphenyl)acetylhydrazine, exhibit potent antileishmanial activity. Compound 13, in particular, demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Mechanism : Molecular docking studies suggest that compound 13 interacts effectively with Lm-PTR1, a protein associated with Leishmania survival .

- Research Insights : Compounds 14 and 15, derived from 2-(3-Methylphenyl)acetylhydrazine, exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

- Relevance : Although not directly studied for 2-(3-Methylphenyl)acetylhydrazine, related hydrazone derivatives have been explored for antifungal activity. For instance, derivatives containing the hydrazone group showed promising results against fungi like Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum capsici .

Antileishmanial Activity

Antimalarial Activity

Antifungal Properties

属性

IUPAC Name |

2-(3-methylphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMFYTPAVYBBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)acetylhydrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

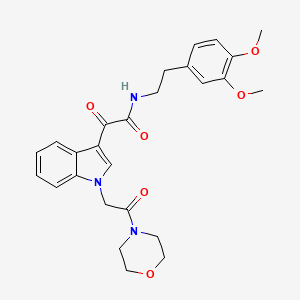

最多查看

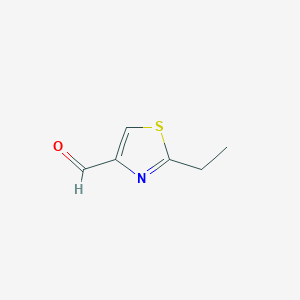

2-Ethyl-1,3-thiazole-4-carbaldehyde

433214-90-5

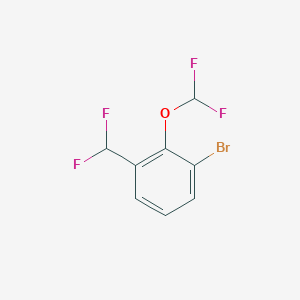

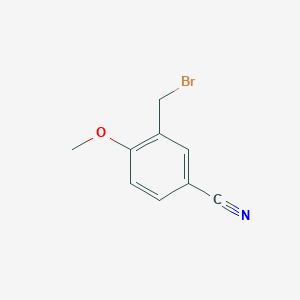

3-(Bromomethyl)-4-methoxybenzonitrile

101207-62-9

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)